N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide
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Overview
Description
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide is a complex organic compound that features a benzamide core substituted with a 1,2,4-oxadiazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an appropriate hydrazide with a nitrile under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a chlorophenyl group, often using a halogenation reaction.
Attachment of the benzamide moiety: The final step involves the coupling of the oxadiazole intermediate with a benzamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the chlorophenyl group are key structural features that enable the compound to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide
- N-(1-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide
- N-(1-(3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide
Uniqueness
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methylbenzamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.
Properties
IUPAC Name |
N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-6-5-7-13(10-11)17(23)20-12(2)18-21-16(22-24-18)14-8-3-4-9-15(14)19/h3-10,12H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLVBCJFGQUCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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